N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide - 946269-66-5

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

Catalog Number: EVT-2900113
CAS Number: 946269-66-5
Molecular Formula: C26H26N2O5
Molecular Weight: 446.503
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437)

    • Compound Description: CD437 is a synthetic retinoid-related molecule that has been shown to induce apoptosis in a variety of malignant cells []. The mechanism of action of CD437 does not appear to involve retinoic acid receptors (RARs) and retinoid X receptors (RXRs) [].
    • Compound Description: Fenretinide is a synthetic retinoid-related molecule that induces apoptosis in a variety of malignant cells []. Similar to CD437, the mechanism of action of fenretinide does not appear to involve RARs and RXRs [].

      Compound Description: AGN193198 is a retinoid-related molecule that does not bind effectively to RARs and RXRs, nor does it transactivate in RAR- and RXR-mediated reporter assays []. Despite this, AGN193198 potently induces apoptosis in various cancer cell lines, including those derived from prostate, breast, gastrointestinal, and blood cancers []. It effectively inhibits the growth of primary cultures established from prostate and gastrointestinal carcinomas, highlighting its potential as an anti-cancer agent []. AGN193198 induces apoptosis rapidly, triggering mitochondrial depolarization and DNA fragmentation []. At the molecular level, it activates caspases -3, -8, -9, and -10, and promotes the production of BID/p15, contributing to its apoptotic effects [].

      Compound Description: CHF-1024, chemically known as (′)-6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol, serves as a key intermediate in the synthesis of Nolomirole hydrochloride [].

      Compound Description: Compound 2 is the central molecule in the study of aromatization and ring cyclization mechanisms []. It can react with one-carbon fragment reagents to form 6-amino-3-substituted-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-ones (3a∼d), or with nitrous acid to yield 6-amino-1,2,3,4-tetrazolo[5,1-f][1,2,4]triazin-8(7H)-one (4) [].

      Compound Description: These heterobicyclic compounds are products of the reaction between compound 2 and one-carbon fragment reagents []. The study suggests that the cyclization mechanism leading to these compounds is dependent on the aromatization of the 1,2,4-triazine ring [].

      Compound Description: This heterobicyclic compound is formed when compound 2 reacts with nitrous acid []. This reaction, along with the formation of compounds 3a∼d, emphasizes the role of aromatization in dictating the cyclization mechanism and product outcome [].

      Compound Description: This compound is a ligand that interacts with the TRIM24 PHD-bromodomain [].

      Compound Description: This compound serves as an ABA-mimicking ligand, capable of forming a complex with the ABA receptor PYL2 and protein phosphatase 2C HAB1 [].

      Compound Description: This compound acts as an ABA-mimicking ligand and can form a complex with the ABA receptor PYL2 and PP2C HAB1 [].

Properties

CAS Number

946269-66-5

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4-trimethoxybenzamide

Molecular Formula

C26H26N2O5

Molecular Weight

446.503

InChI

InChI=1S/C26H26N2O5/c1-31-22-13-11-20(24(32-2)25(22)33-3)26(30)27-19-10-12-21-18(15-19)9-14-23(29)28(21)16-17-7-5-4-6-8-17/h4-8,10-13,15H,9,14,16H2,1-3H3,(H,27,30)

InChI Key

MLFJCTMZOZBSNV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.